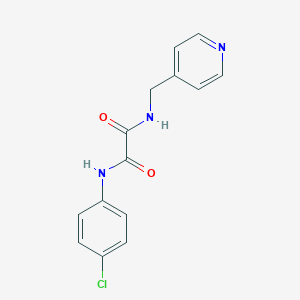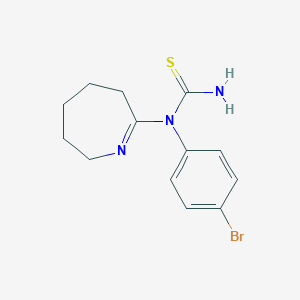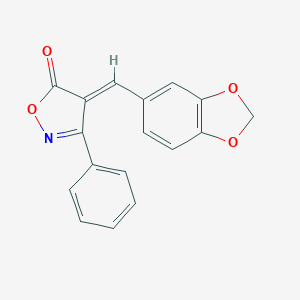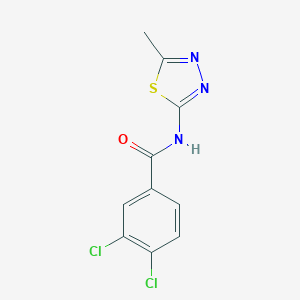
N-(4-chlorophenyl)-N'-(pyridin-4-ylmethyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-N'-(pyridin-4-ylmethyl)ethanediamide, also known as CEP-33779, is a small molecule inhibitor of the transcription factor nuclear factor-kappa B (NF-κB). NF-κB is a key regulator of inflammation and immune responses, and its dysregulation has been implicated in numerous diseases, including cancer, autoimmune disorders, and chronic inflammatory conditions. CEP-33779 has shown promise as a therapeutic agent in preclinical studies, and its synthesis, mechanism of action, and potential applications in scientific research will be discussed in
Mechanism of Action
N-(4-chlorophenyl)-N'-(pyridin-4-ylmethyl)ethanediamide inhibits the activity of NF-κB by preventing its translocation from the cytoplasm to the nucleus, where it regulates gene expression. Specifically, N-(4-chlorophenyl)-N'-(pyridin-4-ylmethyl)ethanediamide binds to the NF-κB essential modulator (NEMO) protein, which is required for NF-κB activation, and prevents its interaction with other proteins in the signaling pathway. This results in the inhibition of NF-κB activation and downstream gene expression.
Biochemical and Physiological Effects
N-(4-chlorophenyl)-N'-(pyridin-4-ylmethyl)ethanediamide has been shown to have several biochemical and physiological effects in preclinical studies. In cancer cells, N-(4-chlorophenyl)-N'-(pyridin-4-ylmethyl)ethanediamide has been shown to induce cell cycle arrest and apoptosis, as well as sensitize cells to chemotherapy and radiation therapy. In inflammatory models, N-(4-chlorophenyl)-N'-(pyridin-4-ylmethyl)ethanediamide has been shown to reduce the expression of pro-inflammatory cytokines and chemokines, as well as improve tissue damage and inflammation. In addition, N-(4-chlorophenyl)-N'-(pyridin-4-ylmethyl)ethanediamide has been shown to have minimal toxicity in animal models, suggesting its potential as a safe and effective therapeutic agent.
Advantages and Limitations for Lab Experiments
N-(4-chlorophenyl)-N'-(pyridin-4-ylmethyl)ethanediamide has several advantages as a tool compound for laboratory experiments. It is a small molecule inhibitor with high potency and specificity for NF-κB, making it an ideal tool for investigating the role of NF-κB in various disease models. In addition, N-(4-chlorophenyl)-N'-(pyridin-4-ylmethyl)ethanediamide has been shown to have minimal toxicity in animal models, suggesting its potential as a safe and effective therapeutic agent. However, N-(4-chlorophenyl)-N'-(pyridin-4-ylmethyl)ethanediamide has several limitations as well. Its synthesis can be challenging and time-consuming, and its stability and solubility can be problematic in certain experimental conditions. In addition, its efficacy and specificity may vary depending on the cell type and experimental conditions used.
Future Directions
There are several potential future directions for the study of N-(4-chlorophenyl)-N'-(pyridin-4-ylmethyl)ethanediamide. One area of interest is the development of more potent and selective inhibitors of NF-κB, which could improve its therapeutic potential and reduce potential side effects. In addition, further investigation is needed to determine the optimal dosing and administration regimen for N-(4-chlorophenyl)-N'-(pyridin-4-ylmethyl)ethanediamide in various disease models. Finally, the potential use of N-(4-chlorophenyl)-N'-(pyridin-4-ylmethyl)ethanediamide in combination with other therapeutic agents, such as chemotherapy or immunotherapy, should be explored to determine its potential as a synergistic therapeutic approach.
Synthesis Methods
The synthesis of N-(4-chlorophenyl)-N'-(pyridin-4-ylmethyl)ethanediamide has been described in several publications, with minor variations in the procedure. In general, the synthesis involves the reaction of 4-chlorobenzaldehyde with pyridine-4-carboxaldehyde to form the corresponding Schiff base, which is then reduced with sodium borohydride to yield the amine intermediate. This intermediate is then reacted with ethanediamine to produce N-(4-chlorophenyl)-N'-(pyridin-4-ylmethyl)ethanediamide in its final form. The purity and yield of the compound can be optimized through various purification techniques, such as recrystallization or column chromatography.
Scientific Research Applications
N-(4-chlorophenyl)-N'-(pyridin-4-ylmethyl)ethanediamide has been investigated for its potential therapeutic applications in several disease models, including cancer, inflammatory bowel disease, and rheumatoid arthritis. In cancer, NF-κB is often overactivated, leading to increased cell proliferation, survival, and resistance to chemotherapy. N-(4-chlorophenyl)-N'-(pyridin-4-ylmethyl)ethanediamide has shown promising results in preclinical studies as a sensitizer to chemotherapy and radiation therapy, as well as a potential therapeutic agent on its own. In inflammatory bowel disease, NF-κB is a key mediator of the inflammatory response, and N-(4-chlorophenyl)-N'-(pyridin-4-ylmethyl)ethanediamide has been shown to reduce inflammation and improve disease outcomes in animal models. Similarly, in rheumatoid arthritis, N-(4-chlorophenyl)-N'-(pyridin-4-ylmethyl)ethanediamide has been shown to reduce inflammation and joint damage in preclinical studies.
properties
IUPAC Name |
N'-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2/c15-11-1-3-12(4-2-11)18-14(20)13(19)17-9-10-5-7-16-8-6-10/h1-8H,9H2,(H,17,19)(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQYYRFQLFUWIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(=O)NCC2=CC=NC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-benzyl-2-(ethylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B408208.png)
![4-[2-({1-[4-(Hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl}amino)ethyl]benzenesulfonamide](/img/structure/B408210.png)
![4-tert-butyl-N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B408211.png)

![4-tert-butyl-N-[5-(2-iodophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B408213.png)
![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]hexanamide](/img/structure/B408215.png)
![3-chloro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B408218.png)

![3-Bromo-N-[2-(2,4-dichloro-phenyl)-benzooxazol-5-yl]-4-ethoxy-benzamide](/img/structure/B408221.png)



![ethyl 2-[2-(5-chloro-2-hydroxyphenyl)ethylidene]-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B408230.png)